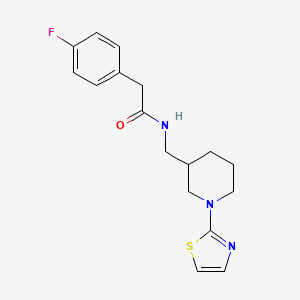

2-(4-氟苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

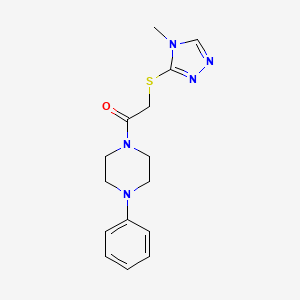

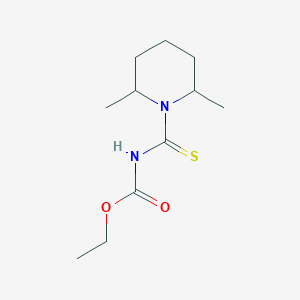

The compound "2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of a thiazole ring and a fluorophenyl group. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial and anticancer activities. The fluorophenyl group may contribute to the molecule's binding affinity and selectivity towards biological targets.

Synthesis Analysis

The synthesis of thiazole-containing acetamide derivatives typically involves multi-step reactions, starting from basic building blocks to the final compound. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps to yield the target compounds . Although the exact synthesis of "2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" is not detailed, it likely follows a similar complex synthetic route, with the introduction of the fluorophenyl group at a strategic step to ensure its presence in the final molecule.

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, primarily due to their reactivity associated with the thiazole ring. The presence of substituents like the fluorophenyl group can further influence the molecule's reactivity. The chemical activity descriptors, such as electrophilicity and nucleophilicity, can be investigated using computational methods like density functional theory (DFT) to predict the molecule's behavior in chemical reactions . Additionally, the interaction with DNA bases suggests potential biological applications, where the molecule could act as an electron acceptor or donor .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamide derivatives can be influenced by their molecular structure. Theoretical computations can predict properties such as hardness, softness, and thermodynamic behavior at different temperatures . The presence of a fluorophenyl group could affect the molecule's lipophilicity, which is important for its pharmacokinetic profile. The stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis .

科学研究应用

癌症研究应用

与2-(4-氟苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺结构相关的化合物已被研究其抗癌活性。例如,新型氟代取代苯并[b]吡喃衍生物以低浓度显示出对肺癌、乳腺癌和中枢神经系统癌细胞系的抗癌活性,与参考药物相比,表明了癌症治疗应用的潜力 (Hammam 等人,2005)。

抗菌活性

合成了取代的N-(苯并[d]噻唑-2-基)-2-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)乙酰胺衍生物,并评估了它们的结合特性和抗菌活性。该化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出良好的活性,对选定的细菌和真菌菌株表现出中等活性,表明在抗菌素耐药性研究中具有潜力 (Anuse 等人,2019)。

代谢稳定性

对磷酸肌醇 3 激酶 (PI3K)/雷帕霉素哺乳动物靶点 (mTOR) 双重抑制剂的构效关系的研究探索了各种杂环以提高代谢稳定性。一种有效且有效的抑制剂,N-(6-(6-氯-5-(4-氟苯磺酰氨基)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺,经过修饰以减少代谢脱乙酰作用,增强其代谢稳定性和功效 (Stec 等人,2011)。

蛋白质结合研究

合成了对乙酰氨基酚的新衍生物,并研究了它们与小牛胸腺 DNA (CT DNA) 的 DNA 结合相互作用以及与牛血清白蛋白 (BSA) 的蛋白质结合相互作用。这些衍生物显示出与 BSA 强结合的能力,表明在药物-DNA 和药物-蛋白质相互作用的研究中具有潜在应用 (Raj,2020)。

属性

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFLCKKBDBQCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)

![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)